
4-(1-Methoxyethyl)naphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Metoxietil)naftaleno-1-ol es un derivado del naftaleno, un hidrocarburo aromático policíclico que consiste en dos anillos de benceno fusionados. Este compuesto se caracteriza por la presencia de un grupo metoxietil en la cuarta posición y un grupo hidroxilo en la primera posición del anillo de naftaleno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(1-Metoxietil)naftaleno-1-ol se puede lograr a través de varias rutas sintéticas. Un método común implica la alquilación de 1-naftol con 1-bromo-2-metoxetano en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo típicamente en un disolvente orgánico como la dimetilformamida a temperaturas elevadas.
Métodos de producción industrial
La producción industrial de 4-(1-Metoxietil)naftaleno-1-ol puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del producto deseado. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener compuestos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(1-Metoxietil)naftaleno-1-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un ácido carboxílico.
Reducción: El compuesto se puede reducir para formar alcoholes o alcanos correspondientes.
Sustitución: Las reacciones de sustitución aromática electrófila pueden ocurrir en el anillo de naftaleno, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones ácidas o básicas.
Principales productos formados
Oxidación: Formación de 4-(1-Metoxietil)naftaleno-1-ona o 4-(1-Metoxietil)naftaleno-1-ácido carboxílico.
Reducción: Formación de 4-(1-Metoxietil)naftaleno-1-ol o 4-(1-Metoxietil)naftaleno.
Sustitución: Formación de varios derivados de naftaleno sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
4-(1-Metoxietil)naftaleno-1-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y como material de partida para la preparación de otros derivados de naftaleno.
Biología: Se ha estudiado por sus posibles propiedades antimicrobianas, antioxidantes y antiinflamatorias.
Medicina: Se ha investigado por sus posibles aplicaciones terapéuticas, incluido su papel como compuesto líder en el descubrimiento de fármacos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-(1-Metoxietil)naftaleno-1-ol involucra su interacción con objetivos moleculares y vías específicas. El grupo hidroxilo puede formar enlaces de hidrógeno con moléculas biológicas, influenciando su estructura y función. Además, el grupo metoxietil puede mejorar la lipofilia del compuesto, facilitando su interacción con las membranas lipídicas y los componentes celulares.
Comparación Con Compuestos Similares
Compuestos similares
1-Metoxinaftaleno: Carece del grupo hidroxilo, lo que da como resultado diferentes propiedades químicas y biológicas.
4-Etilnaftaleno-1-ol: Estructura similar, pero con un grupo etilo en lugar de un grupo metoxietil.
4-(1-Hidroxiétil)naftaleno-1-ol: Contiene un grupo hidroxilo en lugar de un grupo metoxi en la posición etilo.
Singularidad
4-(1-Metoxietil)naftaleno-1-ol es único debido a la presencia de un grupo metoxietil y un grupo hidroxilo, que confieren una reactividad química y una actividad biológica distintas. Esta combinación de grupos funcionales permite diversas aplicaciones e interacciones con varios objetivos moleculares.
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
4-(1-methoxyethyl)naphthalen-1-ol |
InChI |
InChI=1S/C13H14O2/c1-9(15-2)10-7-8-13(14)12-6-4-3-5-11(10)12/h3-9,14H,1-2H3 |
Clave InChI |
OWMKUAXJYHSBNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C2=CC=CC=C21)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)

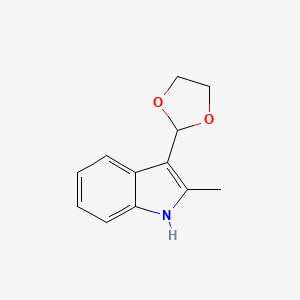
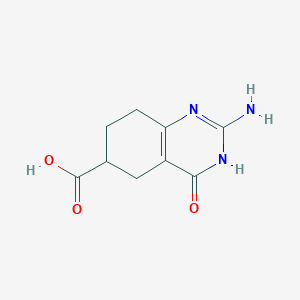

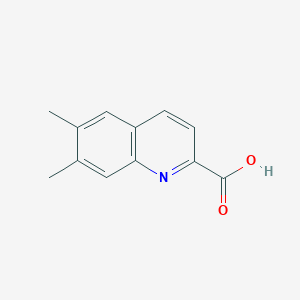
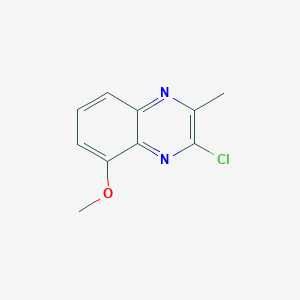
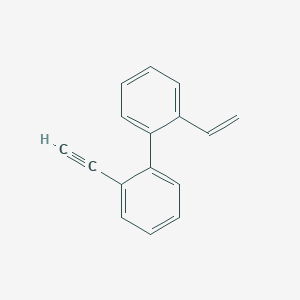

![2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one](/img/structure/B11896345.png)

